molecular formula C5H4BrClO2S2 B1526713 5-Bromo-2-methylthiophene-3-sulfonyl chloride CAS No. 82834-48-8

5-Bromo-2-methylthiophene-3-sulfonyl chloride

Cat. No. B1526713
CAS RN: 82834-48-8
M. Wt: 275.6 g/mol
InChI Key: HKHREWTUTATPPJ-UHFFFAOYSA-N
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Description

5-Bromo-2-methylthiophene-3-sulfonyl chloride is a chemical compound used in various fields of research and industry. It is a yellow to brown liquid .


Synthesis Analysis

The synthesis of 5-Bromo-2-methylthiophene-3-sulfonyl chloride involves several steps. One method involves the use of chlorosulfonic acid in dichloromethane at -78 - 20℃ for 1.25h . Another method involves the use of nitric acid at 40℃ for 1h . Further details about the synthesis process can be found in the referenced documents .


Molecular Structure Analysis

The molecular formula of 5-Bromo-2-methylthiophene-3-sulfonyl chloride is C5H4BrClO2S2 . The molecular weight is 275.57 .


Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-2-methylthiophene-3-sulfonyl chloride are complex and can vary depending on the conditions and reactants used. For example, it can react with 3-chloro-benzenecarboperoxoic acid in dichloromethane at 0 - 20℃ . More details about the chemical reactions can be found in the referenced documents .


Physical And Chemical Properties Analysis

5-Bromo-2-methylthiophene-3-sulfonyl chloride is a yellow to brown liquid . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

  • Field : Polymer Science

    • Application : Used in the autopolymerization of 2-bromo-3-methoxythiophene .
    • Method : The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . The reaction mechanism of the polymerization reaction of 2-bromo-3-methoxythiophene was investigated by analyzing the gas, liquid, and solid states using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .
    • Results : The study found a side reaction of the autopolymerization reaction and estimated that the polymerization reaction mechanism occurred in multiple steps . When brominated alkoxythiophene was employed as a monomer, hydrogen bromide gas was generated to act not only as a catalyst of the polymerization reaction but also as an acid to cleave the alkoxyl group .
  • Field : Organic Chemistry

    • Application : Used in the preparation of poly (3,3′′′-dimethyl- (2,2′:5′,2′:5′,2′′′)tetrathiophene)) and 2-bromo-3- (bromomethyl)thiophene .
    • Method : The specific methods of application or experimental procedures were not detailed in the sources .
    • Results : The outcomes of these preparations were not provided in the sources .

Safety And Hazards

5-Bromo-2-methylthiophene-3-sulfonyl chloride is classified as dangerous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-bromo-2-methylthiophene-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClO2S2/c1-3-4(11(7,8)9)2-5(6)10-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHREWTUTATPPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methylthiophene-3-sulfonyl chloride

CAS RN

82834-48-8
Record name 5-bromo-2-methylthiophene-3-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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